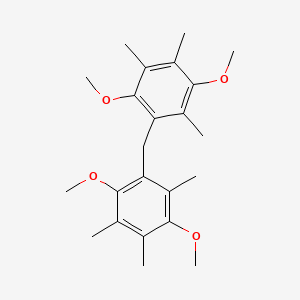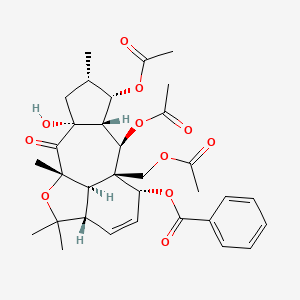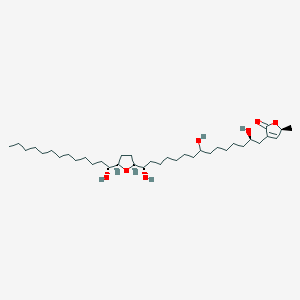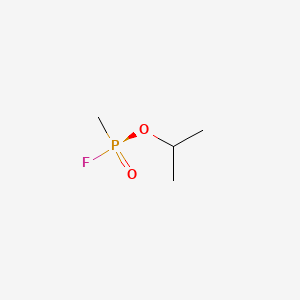
Methyl-4-(Phenylsulfanyl)butanoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to methyl 4-(phenylsulfanyl)butanoate involves multi-step chemical reactions, including anionic reactions that can afford bicyclic products through sequential ring-closing metathesis and radical cyclization. For example, α,ω-(Phenylseleno) carbonyl compounds can be converted into substances that undergo such processes, indicating a potential pathway for the synthesis of related sulfanyl compounds (Clive & Cheng, 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through X-ray diffraction, revealing the significance of substituents on the phenyl ring and their impact on the overall molecular geometry. For instance, the structural study and supramolecular architecture analysis of methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate highlighted the staggered conformation relative to the S–N bond, which is a crucial factor in determining the molecule's reactivity and interaction potential (Chatterjee et al., 2016).
Chemical Reactions and Properties
The chemical behavior of sulfanyl-containing compounds under various conditions has been studied, indicating a range of reactions these compounds can undergo. For example, cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals demonstrated the formation of new classes of compounds through competitive [4 + 2] and [4 + 1] radical annulations, shedding light on the reactive nature of sulfanyl groups in organic synthesis (Benati et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and thermal behavior, of compounds containing phenylsulfanyl groups, depend significantly on their molecular structure and substitution patterns. For instance, the synthesis, characterization, and desalination study of composite NF membranes of novel polymers blended with polysulfone highlighted the impact of sulfanyl substitution on membrane hydrophilicity and salt rejection capabilities, demonstrating the influence of molecular architecture on physical properties (Padaki et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Methyl-4-(Phenylsulfanyl)butanoat” ist eine chemische Verbindung mit der Summenformel C11H14O2S . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseprozessen eingesetzt .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung bei der Entwicklung neuer Materialien verwendet werden. Seine einzigartige molekulare Struktur kann zu den Eigenschaften der resultierenden Materialien beitragen .
Chromatographie
“this compound” kann in der Chromatographie verwendet werden, einer Labortechnik zur Trennung von Gemischen. Die Verbindung kann als Referenzstandard oder als Zielanalyt in der chromatographischen Analyse dienen .
Hautbleichmittel
Eine der interessanten Anwendungen von “this compound” liegt im Bereich der Dermatologie. Es wurde festgestellt, dass es sowohl in vitro als auch in vivo die Melaninproduktion und die Melanomreifung unterdrückt . Dies macht es zu einem möglichen Inhaltsstoff für Hautbleichprodukte .
Hemmung der Tyrosinaseaktivität
“this compound” wurde in einem Pilztyrosinase-Plattformtest als Hemmstoff der Pigmentgenerierungsprozesse gefunden . Es ist wahrscheinlich ein nicht-kompetitiver Inhibitor der Tyrosinase, einem Enzym, das eine Schlüsselrolle bei der Produktion von Melanin spielt .
Biologische Forschung
In der biologischen Forschung kann “this compound” aufgrund seiner einzigartigen chemischen Eigenschaften als Reagenz oder Sonde verwendet werden . Es kann Forschern helfen, biologische Prozesse auf molekularer Ebene zu verstehen .
Safety and Hazards
“Methyl 4-(phenylsulfanyl)butanoate” is classified under the GHS07 hazard class . It has the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 4-phenylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFMFKDQORXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507919 | |
| Record name | Methyl 4-(phenylsulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29193-71-3 | |
| Record name | Methyl 4-(phenylsulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(phenylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-methylidene-9-(propan-2-ylidene)-11-oxatricyclo[6.2.1.0^{1,5}]undecan-8-ol](/img/structure/B1253251.png)












